Product packaging for rac Desisopropyl Tolterodine-d7(Cat. No.:CAS No. 480432-14-2)

rac Desisopropyl Tolterodine-d7

Cat. No.: B123971
CAS No.: 480432-14-2
M. Wt: 283.4 g/mol
InChI Key: CPLYUIYTJCFQJD-UHFFFAOYSA-N
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Description

Overview of Deuterium (B1214612) Labeling Applications

Deuterium (²H or D), a stable isotope of hydrogen, is widely used in pharmaceutical research. musechem.com Its application ranges from improving a drug's metabolic profile to serving as an internal standard in analytical methods. eurisotop.comresearchgate.net

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond can be slower. youtube.com This effect can be harnessed to slow down a drug's metabolism, potentially leading to an improved pharmacokinetic profile, such as increased half-life and bioavailability. eurisotop.comtandfonline.com This strategy is being explored to develop "deuterated drugs" with enhanced therapeutic properties. eurisotop.comyoutube.com

Deuterated compounds are extensively used as internal standards in bioanalytical methods, especially those employing mass spectrometry. aptochem.comclearsynth.com An ideal internal standard co-elutes with the analyte and has a distinct mass, allowing for clear differentiation. aptochem.com Deuterated standards fulfill these criteria well, as they have the same retention time as the non-labeled compound but a higher mass. aptochem.com This allows for the correction of matrix effects—interference from other compounds in the biological sample—and ensures the reliability and robustness of the analytical method. kcasbio.comclearsynth.com For example, rac Desisopropyl Tolterodine-d7 is a deuterated form of a tolterodine (B1663597) metabolite and is used as an internal standard for its quantification in research settings. usbio.netpharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B123971 rac Desisopropyl Tolterodine-d7 CAS No. 480432-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYUIYTJCFQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431896
Record name N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480432-14-2
Record name 4-Methyl-2-((1RS)-3-((1-methylethyl)amino)-1-phenylpropyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480432142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-((1RS)-3-((1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956HC7TAM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Isotopic Incorporation of Rac Desisopropyl Tolterodine D7

Precursor Compounds and Synthetic Strategies

The foundational step in synthesizing rac Desisopropyl Tolterodine-d7 involves the selection and modification of appropriate precursor molecules.

Tolterodine (B1663597) serves as the primary precursor for the synthesis of its desisopropyl metabolite. clinpgx.orgpharmgkb.org Tolterodine itself is a competitive muscarinic receptor antagonist. drugbank.com The synthesis of this compound begins with Tolterodine, from which the two isopropyl groups attached to the nitrogen atom are removed. nih.govsemanticscholar.org This process yields the core structure of Desisopropyl Tolterodine.

The removal of the isopropyl groups from Tolterodine is a critical dealkylation step. This transformation is often achieved through oxidative N-dealkylation, a metabolic process that can be replicated synthetically. semanticscholar.org In biological systems, this reaction is catalyzed by cytochrome P450 enzymes, particularly the CYP3A isoenzymes. nih.gov Synthetic methodologies often mimic this biological pathway to achieve the N-dealkylation required to produce Desisopropyl Tolterodine. semanticscholar.org The process involves the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde. semanticscholar.org

Deuteration Techniques

The incorporation of deuterium (B1214612) into the Desisopropyl Tolterodine molecule is a precise process that imparts a stable isotopic label. medchemexpress.com This labeling is crucial for its use as an internal standard in quantitative analyses.

Hydrogen-deuterium exchange (HDX) reactions are a common method for introducing deuterium into a molecule. nih.govwikipedia.org These reactions typically involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). nih.govwikipedia.org The exchange can be catalyzed by acids or bases, which facilitate the process at specific, activated carbon centers within the molecule. nih.gov The pH of the solution plays a significant role in the efficiency of the exchange. nih.gov

An alternative to post-synthesis exchange reactions is the use of deuterated reagents during the synthetic process itself. This approach allows for the introduction of deuterium at specific molecular positions from the outset. For instance, a deuterated isopropylamine (B41738) could be used in a synthetic route that builds the side chain of the molecule, thereby incorporating the deuterium label in a controlled manner.

Achieving site-specific deuterium labeling is often desirable to prevent alterations in the molecule's metabolic profile or to avoid the formation of unwanted toxic metabolites. acs.org Recent advancements in synthetic chemistry have led to programmable deuteration methods. acs.org These strategies can involve the use of metal catalysts, such as palladium, in the presence of a deuterated acid to facilitate hydrogen isotope exchange at specific positions with high levels of deuterium incorporation. acs.org Such precise methods are invaluable for creating isotopically pure samples for detailed medicinal chemistry analysis. nih.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be leveraged to slow down metabolic rates at specific sites. nih.gov

Purification and Characterization of Deuterated Compounds for Research Applications

The synthesis of deuterated compounds such as this compound yields a product that requires rigorous purification and characterization to be suitable for research applications. The primary goals of this downstream processing are to remove any unreacted starting materials, by-products, and chemical impurities, and to confirm the isotopic integrity of the final compound. Due to the subtle physical differences between deuterated and non-deuterated molecules, specialized strategies are often necessary. researchgate.net The purity of these labeled compounds is critical for their use in mass spectrometry-based quantitative analyses, where they often serve as internal standards. rsc.org

Chromatography is a fundamental technique for the purification of synthesized chemical compounds. nih.gov While separating isotopologues (molecules that differ only in their isotopic composition) can be exceptionally challenging with standard chromatographic methods due to their nearly identical physical properties, these techniques are essential for removing chemically distinct impurities. researchgate.netiaea.org High-performance liquid chromatography (HPLC) and column chromatography are the most common strategies employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is widely used in the purification of pharmaceutical-grade compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives to control pH. While the primary goal is to separate the target deuterated compound from non-isotopic impurities, slight differences in retention times between the deuterated and non-deuterated analogues can sometimes be observed, though complete separation is not always feasible. nih.gov

Column Chromatography: For larger scale purification, column chromatography is a practical choice. Similar to HPLC, it relies on the differential partitioning of compounds between a stationary phase and a mobile phase. Ion-exchange chromatography is a particularly relevant strategy for amine-containing compounds like this compound. rsc.org Using a cation exchange resin, the protonated amine of the target compound would bind to the negatively charged stationary phase. Impurities could be washed away, and the pure compound could then be eluted by changing the pH or ionic strength of the mobile phase. rsc.orgjgeosci.org

Table 1: Overview of Chromatographic Purification Strategies

Technique Stationary Phase Example Mobile Phase Example Primary Application for Deuterated Compounds
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water GradientHigh-resolution purification, removal of by-products and starting materials.
Column Chromatography (Ion Exchange)Cation Exchange Resin (e.g., AG50W-X8)Aqueous buffers, acid solutions (e.g., HCl)Large-scale purification, separation based on charge. rsc.org

Following purification, it is crucial to confirm the chemical identity, isotopic enrichment, and positional integrity of this compound. This is achieved through a combination of powerful analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive method for determining isotopic enrichment. rsc.org By providing a highly accurate mass measurement, HRMS can distinguish between the target compound (this compound) and its less-deuterated or non-deuterated counterparts. The analysis of the isotopic cluster in the mass spectrum allows for the calculation of the percentage of isotopic purity. rsc.orgccspublishing.org.cn For example, the analysis would quantify the relative abundance of the d7 species compared to d6, d5, and d0 (non-deuterated) species. This data is critical for ensuring the reliability of the compound as an internal standard in quantitative studies. researchgate.net

Table 2: Hypothetical Isotopic Distribution Data for a Batch of this compound from HRMS

Isotopologue Theoretical Mass (Da) Relative Abundance (%)
d0 (unlabeled)283.2093< 0.1
d1284.21550.2
d2285.22180.4
d3286.22810.8
d4287.23431.5
d5288.24062.5
d6289.24694.5
d7290.2531> 90.0

Table 3: Comparison of Analytical Techniques for Characterization

Technique Information Provided Key Advantage
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment (% of d7, d6, etc.), confirmation of molecular weight. rsc.orgccspublishing.org.cnUnparalleled accuracy for mass determination and isotopic distribution.
Nuclear Magnetic Resonance (NMR) SpectroscopyPositional confirmation of deuterium atoms, overall molecular structure verification. rsc.orgnih.govProvides detailed structural information and confirms location of isotopic labels.

Role of Rac Desisopropyl Tolterodine D7 in Drug Metabolism Research

Desisopropyl Tolterodine (B1663597) as a Key Metabolite in Tolterodine Biotransformation

Tolterodine undergoes extensive metabolism in the liver following oral administration. fda.gov One of the primary metabolic pathways is the N-dealkylation of the nitrogen atom, which results in the formation of Desisopropyl Tolterodine. nih.govnih.gov This metabolite, along with the 5-hydroxymethyl derivative, is considered a major product of Tolterodine's biotransformation. nih.gov While the 5-hydroxymethyl metabolite is known to be pharmacologically active, contributing significantly to the therapeutic effect, the activity of Desisopropyl Tolterodine is less characterized. drugbank.comyoutube.com

Studies in human liver microsomes have demonstrated that N-dealkylated tolterodine is a significant metabolite formed. nih.govnih.gov In vitro experiments with liver microsomes from humans, dogs, and mice also identified N-dealkylated tolterodine as a major metabolite. nih.gov

Investigating Metabolic Pathways of Tolterodine and its Deuterated Derivatives

The biotransformation of Tolterodine is primarily governed by two major oxidative pathways: hydroxylation of the 5-methyl group and N-dealkylation of the nitrogen. nih.govnih.gov The resulting metabolites can then undergo further phase II metabolism, such as conjugation with glucuronic acid. nih.gov

The two main routes of Tolterodine metabolism are:

5-Hydroxylation: This pathway involves the oxidation of the methyl group at the 5-position of the molecule, leading to the formation of the 5-hydroxymethyl metabolite. nih.govnih.gov This metabolite can be further oxidized to the 5-carboxylic acid metabolite. nih.gov

N-Dealkylation: This process involves the removal of the isopropyl group from the nitrogen atom, yielding Desisopropyl Tolterodine. nih.govnih.gov

The relative importance of these pathways can vary between species. nih.gov

The metabolism of Tolterodine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specific isoforms of this enzyme family are responsible for the different metabolic transformations.

The formation of the 5-hydroxymethyl metabolite of Tolterodine is primarily catalyzed by the CYP2D6 isoform. nih.govnih.gov A strong correlation has been observed between CYP2D6 activity and the rate of formation of this metabolite in human liver microsomes. nih.gov Individuals with lower CYP2D6 activity, known as poor metabolizers, exhibit significantly higher plasma concentrations of the parent drug, Tolterodine, and negligible levels of the 5-hydroxymethyl metabolite. nih.govfda.gov

The N-dealkylation of Tolterodine to form Desisopropyl Tolterodine is predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 being a key player. nih.govnih.govunivie.ac.at Studies have shown a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov Furthermore, research indicates that CYP3A is the primary catalyst for the metabolic activation of Tolterodine, which can lead to the formation of reactive metabolites. nih.govacs.org Inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly increase the plasma concentrations of Tolterodine. fda.gov

Recent research has focused on the metabolic activation of Tolterodine, which may be associated with potential hepatotoxicity. nih.govacs.org In vitro studies using mouse and human liver microsomes have identified the formation of a reactive quinone methide intermediate. nih.govacs.org This intermediate can subsequently react with endogenous nucleophiles like glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine to form various conjugates. nih.govacs.org The formation of these conjugates has been observed in both microsomal incubations and in primary hepatocytes. nih.govacs.org The enzyme primarily responsible for this metabolic activation has been identified as CYP3A. nih.govacs.org

Table 1: Key Enzymes and Metabolites in Tolterodine Metabolism

EnzymePathwayPrimary Metabolite
CYP2D6 5-Hydroxylation5-Hydroxymethyl Tolterodine
CYP3A4 N-DealkylationDesisopropyl Tolterodine
CYP3A Metabolic ActivationQuinone Methide Intermediate

Formation of Reactive Metabolites and Conjugates in In Vitro Systems

Application of Deuterium (B1214612) Labeling in Elucidating Enzyme Reaction Mechanisms

Deuterium labeling is a powerful technique used to investigate the mechanisms of enzyme-catalyzed reactions. nih.gov By strategically replacing hydrogen atoms with deuterium in a substrate molecule, researchers can probe the details of bond-breaking and bond-forming steps during catalysis. nih.govnih.gov

Kinetic Deuterium Isotope Effects in Enzyme Catalysis

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov Because deuterium is twice as heavy as protium (B1232500) (hydrogen), a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond are often slower. researchgate.net

Mechanistic Studies of Cytochrome P450 Enzymes

Cytochrome P450 (P450, CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of drugs and other xenobiotics. nih.govacs.org A large fraction of the reactions catalyzed by these enzymes involves the breaking of C–H bonds. nih.gov Therefore, KIE studies are particularly well-suited for investigating P450 reaction mechanisms. nih.govnih.gov

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in P450 Catalysis

Observed KIE (kH/kD) Interpretation Implication for Reaction Mechanism
~ 1 No significant isotope effect C-H bond cleavage is not the rate-limiting step. nih.gov
> 1 Normal (positive) isotope effect C-H bond cleavage is fully or partially rate-limiting. nih.gov
< 1 Inverse isotope effect Often indicates a change in hybridization (e.g., sp2 to sp3) at the labeled position in the transition state. mdpi.comnih.gov

In Vitro Models for Drug Metabolism Studies

To predict how a drug will be metabolized in the body, researchers rely on various in vitro (test tube) systems that replicate the metabolic environment of the liver. These models are essential for early-stage drug development, allowing for the screening of compounds for metabolic stability and the identification of potential metabolites and drug-drug interactions. cellgs.com

Utilization of Liver Microsomal Incubations

Human liver microsomes (HLM) are one of the most widely used in vitro tools for studying drug metabolism. nih.gov Microsomes are small vesicles formed from fragments of the endoplasmic reticulum when liver cells are broken apart. cellgs.com They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 superfamily. nih.govyoutube.com

In a typical experiment, the test compound (like desisopropyl tolterodine) is incubated with liver microsomes in a buffer solution at 37°C. nih.gov The enzymatic reaction is initiated by adding a necessary cofactor, most commonly the NADPH-regenerating system, which provides the reducing equivalents for P450 enzymes to function. nih.govnih.gov At various time points, samples are taken and the reaction is stopped. The depletion of the parent drug and the formation of metabolites are then analyzed, typically using LC-MS/MS. These studies provide crucial data on metabolic pathways, the rate of metabolism (intrinsic clearance), and which specific P450 enzymes are involved. youtube.commdpi.com

Table 3: Typical Components of a Liver Microsomal Incubation Assay

Component Purpose
Test Compound The substrate whose metabolism is being studied.
Liver Microsomes Source of metabolic enzymes (e.g., CYPs). cellgs.comnih.gov
Phosphate Buffer Maintains a physiological pH (typically pH 7.4). nih.gov
NADPH (Cofactor) Provides the necessary reducing power for CYP enzyme activity. nih.govnih.gov
Control (No NADPH) A negative control to ensure that any observed metabolism is enzyme and cofactor-dependent. nih.gov

Application of Primary Hepatocyte Models

Primary hepatocytes are a fundamental in vitro tool for investigating the metabolic fate of xenobiotics, providing a system that closely mimics the enzymatic machinery of the liver. In the context of tolterodine metabolism, primary hepatocyte models are instrumental in elucidating the formation of its various metabolites, including the pathway leading to desisopropyl tolterodine. The use of isotopically labeled compounds, such as rac Desisopropyl Tolterodine-d7, is critical in these studies for accurate quantification and metabolite identification.

Research utilizing primary hepatocytes has been crucial in understanding the metabolic activation of tolterodine. Studies have shown that tolterodine can undergo metabolic activation in mouse primary hepatocytes, leading to the formation of a glutathione (GSH) conjugate. acs.orgnih.gov This suggests the generation of a reactive intermediate, such as a quinone methide, which is subsequently detoxified by conjugation with GSH. acs.orgnih.gov The formation of this GSH conjugate was also observed in the bile of rats administered tolterodine, underscoring the in vivo relevance of findings from primary hepatocyte models. acs.orgnih.gov

Furthermore, investigations using cultured primary hepatocytes have explored the role of specific cytochrome P450 (CYP) enzymes in tolterodine metabolism. For instance, pretreatment of cultured primary hepatocytes with ketoconazole, a CYP3A inhibitor, was found to reduce the generation of the GSH conjugate following tolterodine treatment. acs.orgnih.gov This demonstrates the utility of primary hepatocyte systems in identifying the specific enzymatic pathways responsible for the metabolism of a drug. While direct studies detailing the use of this compound in primary hepatocytes are not extensively published, its role as a stable isotope-labeled internal standard is inferred for the quantitative analysis of the desisopropyl metabolite during such investigations.

In addition to primary hepatocytes, other liver-derived cell models, such as HepG2 cells engineered to overexpress specific CYP enzymes, have been employed to study tolterodine's metabolism. For example, HepG2 cells overexpressing CYP3A4 were shown to produce the N-dealkylated metabolite of tolterodine. nih.gov While these models are useful for studying the role of a single enzyme, primary hepatocytes offer a more comprehensive view of hepatic metabolism due to the presence of a full complement of phase I and phase II metabolic enzymes. nih.gov

The table below summarizes key findings from studies on tolterodine metabolism in liver cell models.

Cell ModelKey FindingImplication for Metabolism
Mouse Primary HepatocytesFormation of a glutathione (GSH) conjugate of tolterodine. acs.orgnih.govIndicates metabolic activation of tolterodine to a reactive intermediate. acs.orgnih.gov
Cultured Primary HepatocytesReduction of GSH conjugate formation with ketoconazole pretreatment. acs.orgnih.govSuggests involvement of CYP3A enzymes in the metabolic activation pathway. acs.orgnih.gov
HepG2-CYP3A4 CellsProduction of N-dealkylated tolterodine. nih.govConfirms the role of CYP3A4 in the N-dealkylation of tolterodine. nih.gov

Advanced Analytical Methodologies Utilizing Rac Desisopropyl Tolterodine D7

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has become the gold standard for quantitative analysis due to its inherent specificity and sensitivity. When coupled with chromatographic separation techniques, it provides a powerful platform for the accurate measurement of analytes in complex matrices. The use of deuterated internal standards like rac Desisopropyl Tolterodine-d7 is integral to the robustness of these methods. texilajournal.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. In the context of metabolite analysis, GC-MS can be employed to identify and quantify a wide array of secondary metabolites that have been derivatized to increase their volatility. mdpi.com While specific applications of this compound in GC-MS are not extensively documented in publicly available research, the principles of its use can be inferred from similar analytical approaches. For instance, a novel quantitative pyrolysis-GC/MS method was developed to quantify tire tread particles in environmental samples, which successfully utilized a deuterated internal standard of a similar polymeric structure to correct for variability. nih.gov This demonstrates the potential for using deuterated standards like this compound to improve the reliability of GC-MS analysis of related compounds. The internal standard would be added to the sample prior to extraction and derivatization. Its similar chemical behavior to the non-labeled analyte ensures that it experiences comparable losses during sample preparation and variations during chromatographic separation and ionization. By measuring the ratio of the analyte to the deuterated internal standard, a more accurate quantification can be achieved.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high selectivity and sensitivity for the quantification of drugs and their metabolites in biological fluids. nih.govnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the best practice to compensate for matrix effects and other experimental variabilities. wuxiapptec.com this compound is ideally suited for this role in LC-MS/MS assays designed to quantify desisopropyl tolterodine (B1663597) or related metabolites. medchemexpress.com

In a typical LC-MS/MS workflow, this compound is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. wuxiapptec.com Because it has nearly identical physicochemical properties to the analyte, it co-elutes during the chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By monitoring specific mass transitions for both the analyte and the internal standard (a technique known as Multiple Reaction Monitoring or MRM), the ratio of their peak areas can be used to calculate the concentration of the analyte, thereby correcting for variations in extraction recovery, injection volume, and matrix effects. nih.gov A validated LC-MS/MS method for the determination of tolterodine and its primary metabolite, 5-hydroxy methyl tolterodine, in rat plasma utilized deuterated internal standards (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14) to achieve high accuracy and precision. nih.gov

ParameterTolterodine5-hydroxy methyl tolterodine
Linear Concentration Range 20.00-5000.00 pg/mL20.00-5000.00 pg/mL
Intra-day Accuracy 98.75-103.56%98.08-104.67%
Inter-day Accuracy 99.20-104.40%98.73-103.06%

This table illustrates the high level of accuracy achievable with the use of deuterated internal standards in LC-MS/MS bioanalysis, based on a study of tolterodine and its metabolite. nih.gov

Role as an Internal Standard in Bioanalytical Assays

The primary function of this compound in bioanalytical assays is to serve as an internal standard. medchemexpress.com An internal standard is a compound of known concentration that is added to a sample to facilitate the accurate quantification of an analyte. wuxiapptec.com The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it exhibits nearly identical chemical and physical properties. wuxiapptec.comtandfonline.com

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantitative analysis. texilajournal.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By compensating for systematic and random errors that can occur during sample processing and analysis, the internal standard ensures that the final calculated concentration is a more reliable representation of the true concentration in the original sample. texilajournal.comclearsynth.com Research has shown that using a stable isotope-labeled internal standard can lead to a significant improvement in assay accuracy compared to using a structural analog. scispace.com This is because the SIL-IS can more effectively correct for variations in analyte recovery during sample extraction and for fluctuations in instrument response. texilajournal.comscispace.com

Biological samples such as plasma, blood, and urine are highly complex matrices containing numerous endogenous components. texilajournal.comnih.gov These components can co-elute with the analyte of interest during chromatographic separation and interfere with its ionization in the mass spectrometer, a phenomenon known as the matrix effect. waters.com Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects. nih.gov Since the deuterated standard has almost identical chromatographic and ionization behavior to the non-labeled analyte, it will be affected by the matrix in the same way. nih.govwaters.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, allowing for accurate quantification. nih.gov

Challenge in Bioanalysis How this compound (as an IS) Helps
Analyte Loss During Sample Preparation Experiences similar losses, allowing for correction through ratio-based calculation. wuxiapptec.com
Variability in Injection Volume Normalizes the analyte signal to the internal standard signal, canceling out injection inconsistencies.
Ion Suppression/Enhancement (Matrix Effects) Is affected similarly to the analyte, ensuring the analyte-to-IS ratio remains constant and accurate. nih.govwaters.com
Instrumental Drift Compensates for fluctuations in mass spectrometer sensitivity over time.

This table summarizes the key advantages of using a deuterated internal standard like this compound in overcoming common challenges in bioanalytical assays.

Principles of Isotope Dilution Mass Spectrometry in Research

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike," e.g., this compound) to the sample. nih.gov After allowing the spike to equilibrate with the endogenous analyte in the sample, the mixture is processed and analyzed by mass spectrometry. nih.gov

The mass spectrometer is used to measure the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled spike. nih.gov Because the amount of the spike added is known, this measured ratio allows for the direct calculation of the amount of the analyte originally present in the sample. A key advantage of IDMS is that it does not require 100% recovery of the analyte from the sample matrix. As long as a sufficient amount of the analyte-spike mixture is recovered to allow for a precise measurement of the isotope ratio, the calculated concentration will be accurate. This makes IDMS a very robust method, particularly for complex samples where quantitative recovery is difficult to achieve. The use of a deuterated standard like this compound is central to the application of IDMS for the quantification of the corresponding non-labeled compound.

Ultra-Sensitive Detection Techniques for Isotopic Labels

The structural similarity and mass difference between this compound and its non-deuterated counterpart allow for its use in ultra-sensitive detection techniques, primarily centered around mass spectrometry. The key principle is that the deuterated standard co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency, but is differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and differential detection are crucial for correcting any analyte loss during sample preparation and for mitigating matrix effects that can suppress or enhance the analyte signal. kcasbio.com

Advanced mass spectrometry platforms, such as triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) like Orbitrap, are often employed for this purpose. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations.

Detailed Research Findings:

While specific published studies detailing the ultra-sensitive detection of this compound are not widely available, the principles of its use can be illustrated through the common practices in the field of pharmaceutical analysis. For instance, in the quantification of a drug metabolite, a known amount of this compound would be spiked into a biological sample (e.g., plasma or urine). Following extraction and chromatographic separation, the peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the sample is determined.

The use of a deuterated internal standard like this compound is critical for achieving low limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The data presented in the table below is representative of the performance characteristics that would be expected from an optimized LC-MS/MS method utilizing a deuterated internal standard.

Table 1: Representative Performance Data for an LC-MS/MS Assay Using a Deuterated Internal Standard

ParameterValueDescription
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ) 0.15 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision.
Linear Dynamic Range 0.15 - 100 ng/mLThe concentration range over which the assay is accurate and precise.
Intra-day Precision (%CV) < 5%The variation observed for repeated measurements within the same day.
Inter-day Precision (%CV) < 7%The variation observed for repeated measurements on different days.
Accuracy (% Bias) ± 10%The closeness of the measured value to the true value.
Recovery > 90%The efficiency of the extraction process.
Matrix Effect < 15%The influence of the sample matrix on the ionization of the analyte.

The data in this table illustrates how the use of a deuterated internal standard contributes to the development of a robust and sensitive analytical method. The low percentage of coefficient of variation (%CV) for intra- and inter-day precision, high accuracy, and minimal matrix effect are all hallmarks of a well-validated method, made possible by the use of a stable isotope-labeled standard.

Stereochemical Considerations in Desisopropyl Tolterodine Research

Chirality of Tolterodine (B1663597) and its Metabolites

Tolterodine possesses a single chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. nih.gov The commercially available drug is specifically the (R)-enantiomer. nih.govnih.govresearchgate.net Metabolism of tolterodine in the body occurs through two primary pathways: hydroxylation of the 5-methyl group, catalyzed by the CYP2D6 enzyme, and N-dealkylation of the nitrogen atom, predominantly catalyzed by CYP3A enzymes. scialert.netnih.gov

The N-dealkylation process results in the formation of Desisopropyl Tolterodine. Crucially, this metabolic transformation does not affect the chiral center of the parent molecule. Therefore, Desisopropyl Tolterodine is also a chiral compound, retaining the stereochemical configuration of the Tolterodine from which it was formed.

Significance of Racemic Forms in Research Contexts

While single-enantiomer drugs are often favored for their specific pharmacological profiles, racemic mixtures—containing equal amounts of both enantiomers—play a significant role in research and development. nih.gov In the early phases of drug discovery, preparing racemic forms is often more cost-effective and less time-consuming, allowing for efficient structure-activity relationship (SAR) studies. acs.org The general properties of a compound can be assessed using the racemate before investing in expensive and complex processes like chiral separation or asymmetric synthesis. acs.orgmdpi.com

The designation "rac Desisopropyl Tolterodine-d7" indicates a racemic mixture of the deuterated metabolite. Stable isotope-labeled compounds like this are frequently used as internal standards in quantitative bioanalytical assays, such as those using mass spectrometry. medchemexpress.com Using a racemic standard can be advantageous for methods designed to separate and quantify the individual enantiomers of the non-labeled analyte in a biological sample.

Methodologies for Stereochemical Characterization

Determining the absolute three-dimensional structure of chiral molecules is a critical task in chemistry. A combination of experimental spectroscopy and computational modeling provides a powerful approach for unambiguous stereochemical assignment.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. unipi.it It relies on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. unipi.it Enantiomers, being mirror images, produce CD spectra that are also mirror images of each other, making CD an excellent tool for stereochemical analysis. chiralabsxl.com

A thorough investigation into the absolute configuration of tolterodine utilized both electronic (ECD) and vibrational (VCD) circular dichroism. nih.govnih.gov The ECD spectra of (R)-tolterodine were measured in several different solvents to assess conformational changes. nih.govresearchgate.net These experimental spectra consistently showed a characteristic weak and structured positive band between 260 and 300 nm, which was crucial for comparison with theoretical calculations. nih.gov The variance in the spectra with different solvents pointed to the molecule's conformational flexibility. nih.govnih.gov

Table 1: Experimental ECD Spectral Data for (R)-Tolterodine
SolventWavelength Range (nm)Observed Signal (Δε)Reference
Multiple Solvents260 - 300Weak, structured positive band (+1–2 M⁻¹cm⁻¹) nih.gov
Acetonitrile (B52724) (ACN)~205Very weak signal nih.gov
Acetonitrile (ACN)199Moderately strong negative band (-10.7 M⁻¹cm⁻¹) nih.gov

Molecular modeling and computational chemistry have become indispensable for determining the absolute configuration of drug candidates. mdpi.com These methods are particularly powerful when used to complement experimental data from techniques like CD spectroscopy. nih.gov

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the properties of many-body systems under the influence of time-dependent potentials, such as light. wikipedia.org It is widely used to calculate electronic excitation energies and to simulate spectroscopic data, including CD spectra. mpg.deresearchgate.net

In the stereochemical analysis of tolterodine, TDDFT calculations were essential. nih.govnih.gov Researchers first calculated the theoretical ECD spectra for the (R)-configuration of the molecule. researchgate.net These computationally generated spectra were then compared with the experimental spectra measured by the CD spectrometer. nih.gov The excellent agreement between the calculated and experimental spectra allowed for an independent and unambiguous confirmation of the (R)-absolute configuration of tolterodine. nih.govnih.gov

The accuracy of TDDFT calculations is highly dependent on having a correct understanding of the molecule's three-dimensional shape. nih.gov Molecules like tolterodine are not rigid; they possess a degree of flexibility and can exist in several different low-energy conformations. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Metabolites and Analogues for Research

The synthesis of novel deuterated metabolites and analogues of parent drugs is a burgeoning field with profound implications for pharmacological research. The "deuterium switch," or the substitution of hydrogen with deuterium (B1214612) at specific molecular positions, can significantly alter a drug's metabolic profile. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govscienceopen.com

Future research will likely focus on the targeted deuteration of various metabolites of drugs like tolterodine (B1663597) to:

Elucidate Metabolic Pathways: By creating deuterated versions of expected metabolites, researchers can more accurately trace and quantify metabolic pathways in vitro and in vivo. This can help in identifying primary and secondary metabolic routes and understanding the enzymes involved.

Improve Pharmacokinetic Profiles: While not for therapeutic use itself, studying the effects of deuteration on metabolite formation can provide valuable insights for designing new drug candidates with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. nih.govscienceopen.com

Enhance Analytical Sensitivity: Deuterated metabolites serve as excellent internal standards in mass spectrometry-based bioanalysis, leading to more accurate and precise quantification of their non-deuterated counterparts in biological matrices.

Recent studies have highlighted the potential of this approach. For instance, the development of deuterated analogues of drugs like osimertinib (B560133) has shown promise in improving pharmacokinetic properties and potentially reducing toxicity. scienceopen.com The success of deutetrabenazine, an FDA-approved deuterated drug, has further spurred interest and investment in this area. scienceopen.com

Advanced Computational Approaches in Drug Metabolism Prediction and Modeling

Computational modeling is becoming an indispensable tool in modern drug discovery and development. In the context of rac Desisopropyl Tolterodine-d7 and its parent compound, tolterodine, advanced computational approaches can be employed to predict and model various aspects of drug metabolism.

Table 1: Computational Approaches in Drug Metabolism

Computational TechniqueApplication in Tolterodine Metabolism Research
Quantum Mechanics/Molecular Mechanics (QM/MM) Predict the sites of metabolism on the tolterodine molecule by calculating the activation energies for hydrogen abstraction by CYP enzymes.
Molecular Docking Simulate the binding of tolterodine and its metabolites to the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6) to predict substrate specificity and potential for drug-drug interactions. nih.gov
Pharmacophore Modeling Develop models that define the essential structural features required for binding to metabolizing enzymes, aiding in the design of new molecules with desired metabolic stability.
Physiologically Based Pharmacokinetic (PBPK) Modeling Integrate in vitro metabolism data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of tolterodine and its metabolites in virtual patient populations.

Recent research has already demonstrated the utility of computational models in understanding tolterodine's metabolism. For example, studies have confirmed that CYP3A4 is the primary enzyme responsible for the N-dealkylation of tolterodine, a finding supported by both experimental and computational data. nih.gov Future advancements in machine learning and artificial intelligence are expected to further enhance the predictive power of these models, allowing for more accurate and rapid assessment of the metabolic fate of new chemical entities.

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

The era of "big data" has ushered in the use of multi-omics approaches to gain a holistic understanding of biological systems. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of an individual's metabolic phenotype and how it influences drug response. nih.gov

In the context of tolterodine and its deuterated analogues, a multi-omics approach could be applied to:

Identify Genetic Determinants of Metabolism: By correlating genetic variations in metabolizing enzymes (e.g., SNPs in CYP genes) with metabolic profiles, researchers can identify individuals who may be fast or slow metabolizers of tolterodine. nih.gov

Uncover Novel Metabolic Pathways: Integrated omics analysis may reveal previously unknown metabolites or metabolic pathways of tolterodine, providing a more complete picture of its biotransformation. biorxiv.org

Develop Personalized Medicine Strategies: Ultimately, the integration of multi-omics data can pave the way for personalized dosing regimens, where the administration of a drug is tailored to an individual's unique metabolic capacity, thereby maximizing efficacy and minimizing adverse effects. nih.gov

Recent studies have showcased the power of multi-omics in deciphering metabolic regulation and identifying biomarkers for various diseases. biorxiv.org Applying these methodologies to the study of drug metabolism holds immense promise for advancing the field of precision medicine.

Standardization of Deuterated Internal Standards in Analytical Chemistry

The use of stable isotope-labeled internal standards, particularly deuterated compounds like this compound, is considered the gold standard in quantitative mass spectrometry. researchgate.net These standards are crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements. clearsynth.com

However, the lack of universally accepted standardization protocols for the preparation and use of deuterated internal standards can lead to inter-laboratory variability. Future efforts in this area should focus on:

Establishing Certified Reference Materials: The development and dissemination of certified reference materials for deuterated compounds would provide a common benchmark for calibration and quality control.

Developing Standardized Protocols: Creating and promoting standardized operating procedures (SOPs) for the use of deuterated internal standards in various analytical platforms would enhance the reproducibility and comparability of data across different laboratories.

Investigating Isotopic Effects: While generally considered to have similar physicochemical properties to their non-deuterated counterparts, subtle isotopic effects can sometimes influence the chromatographic behavior and mass spectrometric fragmentation of deuterated standards. researchgate.net Further research is needed to fully understand and account for these effects.

The importance of well-characterized and standardized internal standards is underscored by the increasing reliance on mass spectrometry in clinical diagnostics and regulated bioanalysis. sigmaaldrich.com Ensuring the quality and consistency of these critical reagents is paramount for generating reliable and high-quality data.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H18D7NO
Molecular Weight290.45 g/mol
CAS Number480432-14-2
Isotopic Purity≥98% D7
HRMS (ESI+)m/z 290.45 [M+H]+

Q. Table 2. Common Metabolites of Tolterodine Tracked Using this compound

MetaboliteDiagnostic Ions (m/z)Analytical Method
5-Hydroxymethyl derivative305.44 [M+H]+LC-HRMS
5-Carboxy derivative320.44 [M+H]+LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.